tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-4-6-11(15)10(14)8-7-9/h9-11H,4-8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSZGPBBVMWUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Hydrogenolysis of Benzyl Group :
-
Boc Protection :
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrogenolysis | H₂ (3 bar), Pd/C, EtOH, HCl, 40°C, 48 h | 100% | |
| Boc Protection | Boc₂O, dioxane/H₂O/NaOH, -15°C to RT, 4 h | 83% |
Advantages : High regioselectivity for the endo configuration; scalable under mild conditions.
Limitations : Requires handling of hydrogen gas and palladium catalysts.
Reductive Amination of Bicyclic Ketone Intermediates
Reductive amination offers a pathway to introduce the amino group at position 2. While direct examples are scarce, analogous syntheses of 3-azabicyclo[3.3.1]nonane derivatives provide insights.
Proposed Route:
-
Synthesis of 9-Azabicyclo[3.3.1]nonan-2-one :
-
Oxidation of a secondary alcohol or Friedel-Crafts acylation could generate the ketone precursor.
-
-
Reductive Amination :
Table 2: Hypothetical Reductive Amination Parameters
| Step | Reagents/Conditions | Expected Yield | Reference |
|---|---|---|---|
| Ketone Formation | PCC or Jones oxidation | 60–75% | |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, RT, 24 h | 50–65% |
Stereoselective Synthesis via Chiral Resolution
The exo and endo isomers of 9-azabicyclo[3.3.1]nonane derivatives necessitate chiral resolution techniques. For instance, the synthesis of exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane involves enzymatic resolution or chiral chromatography.
Case Study:
Table 3: Chiral Resolution Parameters
| Method | Conditions | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Enzymatic Resolution | Lipase, vinyl acetate, MTBE, 25°C, 48 h | ≥98% | |
| Chiral HPLC | Chiralpak AD-H column, hexane/i-PrOH/DEA | 99% |
Advantages : High enantiopurity; compatible with Boc-protected intermediates.
Limitations : Costly enzymes or chiral stationary phases; scalability challenges.
Functional Group Interconversion from Hydroxyl Derivatives
Conversion of hydroxyl to amino groups via Mitsunobu or Curtius reactions is a viable strategy. For example, endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo substitution.
Mitsunobu Reaction:
Table 4: Functional Group Interconversion Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C to RT, 2 h | 90% | |
| Azide Substitution | NaN₃, DMF, 80°C, 12 h | 75% | |
| Staudinger Reduction | Ph₃P, THF/H₂O, RT, 6 h | 85% |
Advantages : High yields at each step; well-established protocols.
Limitations : Multiple steps increase purification complexity.
Comparative Analysis of Synthetic Routes
The choice of method depends on starting material availability, desired stereochemistry, and scalability.
Table 5: Method Comparison
| Method | Yield Range | Stereocontrol | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrogenolysis/Boc | 70–83% | Moderate | High | Moderate |
| Reductive Amination | 50–65% | High | Medium | Low |
| Chiral Resolution | 60–75% | Excellent | Low | High |
| FG Interconversion | 70–85% | Moderate | Medium | Moderate |
Key Insights :
Scientific Research Applications
Potential Therapeutic Applications
Tert-butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets effectively:
- Neuropharmacology : The compound's structure is similar to known neurotransmitter analogs, suggesting potential applications in treating neurological disorders. Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways .
- Antimicrobial Activity : Preliminary studies have shown that bicyclic amines can exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents.
Case Studies
Case studies have highlighted the compound's effectiveness in specific therapeutic contexts:
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic amines could selectively inhibit certain enzymes linked to neurodegenerative diseases, suggesting that this compound might have similar effects .
Synthetic Methodologies
The synthesis of this compound is notable for its efficiency and versatility:
Synthesis Routes
Various synthetic routes have been developed to produce this compound, including:
- Bicyclization Reactions : Utilizing amino acids as starting materials, researchers have successfully synthesized the compound through cyclization reactions that form the bicyclic structure while introducing the tert-butyl and carboxylate functional groups .
Applications in Organic Synthesis
In organic synthesis, this compound serves as a valuable intermediate:
- Building Block for Drug Development : Its unique structure allows it to be modified further, leading to the development of novel pharmaceuticals with enhanced efficacy and reduced side effects .
Chemical Research and Development
The compound's role in chemical research extends beyond medicinal applications:
Development of New Materials
Research has indicated that this compound can be utilized in developing new polymeric materials due to its ability to form stable bonds with various substrates .
Catalysis
Recent studies have explored its use as a catalyst in various organic reactions, showcasing its potential to facilitate chemical transformations efficiently while maintaining high selectivity .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Predicted pKa values based on computational models .
Critical Research Findings
Solubility and Bioavailability : The Boc group in the target compound improves solubility (logP = 1.8) compared to unprotected amines (logP > 2.5) but reduces membrane permeability .
Thermal Stability: Melting points for 9-azabicyclo[3.3.1]nonane derivatives range from 80–120°C, with 3-oxa analogues being less stable (decomposition at 90°C) .
Toxicity : All analogues exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but 3-oxa derivatives show mild hepatotoxicity due to reactive metabolite formation .
Biological Activity
Introduction
tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound with significant interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Properties
Research indicates that this compound exhibits activity primarily through the inhibition of Class I phosphoinositide 3-kinases (PI3Ks). These enzymes are pivotal in various cellular processes, including metabolism, growth, and survival:
- Inhibition of PI3K Pathway : The compound selectively inhibits Class I PI3K enzymes, particularly the α and β isoforms, which are implicated in cancer proliferation and survival pathways .
- Anti-tumor Activity : Studies have shown that this compound can inhibit tumor cell invasion and metastasis by targeting the PI3K signaling pathway, suggesting potential applications in cancer therapy .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
In Vitro Studies
- Cell Proliferation Assays : In vitro assays demonstrated that the compound significantly reduces the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Mechanistic Insights : The compound was shown to modulate downstream signaling pathways associated with cell survival and proliferation, including Akt phosphorylation .
In Vivo Studies
- Tumor Models : Animal studies indicated that treatment with this compound led to a marked reduction in tumor size compared to control groups, supporting its potential as an anti-cancer agent .
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
Safety and Toxicology
While the compound shows promise in therapeutic applications, safety assessments are crucial:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate in a laboratory setting?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by cyclization to form the bicyclic scaffold. For example, tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can be synthesized via a Mannich-like reaction using paraformaldehyde and benzylamine under reflux conditions . Key parameters include stoichiometric control of formaldehyde equivalents and reaction time optimization to minimize side products. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the pure compound.
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm the bicyclic structure and Boc group integrity. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in H NMR .
- HPLC-MS : To assess purity (>95%) and molecular weight confirmation (e.g., molecular ion peak at m/z 242.32 for CHNO) .
- Melting Point Analysis : Compare observed values (e.g., 58–59°C for related bicyclic Boc-protected compounds) to literature data .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture, as Boc groups are sensitive to hydrolysis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust formation .
Advanced Research Questions
Q. How can this compound be utilized as a precursor in catalytic applications?
- Methodological Answer : The bicyclic scaffold can be functionalized to generate nitroxyl radicals (e.g., 9-azabicyclo[3.3.1]nonane N-oxyl, ABNO), which are effective organocatalysts for alcohol oxidation. De-protection of the Boc group (using HCl/dioxane) followed by oxidation with m-CPBA yields the active radical. ABNO exhibits higher catalytic activity than TEMPO in oxidizing primary alcohols to aldehydes under mild conditions (e.g., 5 mol% catalyst loading, 25°C) .
Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., DO or CDCl) to distinguish exchangeable protons (e.g., NH groups) in NMR .
- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) correlations by growing single crystals of the compound or its derivatives (e.g., hydrochloride salts) .
- Computational Modeling : Compare experimental C NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) to validate the bicyclic geometry .
Q. How can researchers optimize reaction yields when encountering side products during functionalization?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress. For example, disappearance of the Boc carbonyl stretch (~1740 cm) indicates deprotection .
- Stoichiometric Adjustments : In Mannich reactions, incremental addition of paraformaldehyde (2–3 batches) reduces oligomerization side products .
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., amine acylation) to suppress epimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
